An In-depth Technical Guide to Ethyl 3-bromo-4-chloro-5-fluorobenzoate
An In-depth Technical Guide to Ethyl 3-bromo-4-chloro-5-fluorobenzoate
Introduction
In the landscape of modern synthetic chemistry, halogenated aromatic compounds are indispensable building blocks, particularly in the realms of pharmaceutical and agrochemical development. The precise arrangement of different halogen substituents on a benzene ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This guide focuses on Ethyl 3-bromo-4-chloro-5-fluorobenzoate, a trifunctionalized aromatic ester with significant potential as a versatile intermediate.
While the specific compound "Ethyl 3-bromo-2-chloro-5-fluorobenzoate" was the initial subject of interest, publicly available data for this exact isomer is scarce. Therefore, this technical guide will focus on the closely related and more documented isomer, Ethyl 3-bromo-4-chloro-5-fluorobenzoate (CAS No. 1160574-71-9) . The principles of synthesis, reactivity, and application discussed herein are largely applicable to other isomers, providing a robust framework for researchers in the field. This document aims to provide a comprehensive overview of its synthesis, properties, and potential applications, grounded in established chemical principles and supported by available data.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of Ethyl 3-bromo-4-chloro-5-fluorobenzoate.
| Property | Value | Unit | Source |
| CAS Number | 1160574-71-9 | - | [1] |
| Molecular Formula | C₉H₇BrClFO₂ | - | Inferred |
| Molecular Weight | 281.51 | g/mol | Inferred |
| Boiling Point | ~284 | °C | [2] |
| Melting Point | ~59.7 | °C | [2] |
| Density | ~1.61 | g/cm³ | [2] |
| Flash Point | ~136 | °C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 3.52 | - | [2] |
| Water Solubility | Predicted to be low | - | [2] |
Synthesis and Mechanism
The synthesis of Ethyl 3-bromo-4-chloro-5-fluorobenzoate typically proceeds through the esterification of its corresponding carboxylic acid, 3-bromo-4-chloro-5-fluorobenzoic acid. This reaction is a classic example of Fischer esterification.
Experimental Protocol: Fischer Esterification of 3-bromo-4-chloro-5-fluorobenzoic acid
This protocol describes a general procedure for the synthesis of Ethyl 3-bromo-4-chloro-5-fluorobenzoate.
Materials:
-
3-bromo-4-chloro-5-fluorobenzoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-bromo-4-chloro-5-fluorobenzoic acid in an excess of anhydrous ethanol (approximately 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents) to the solution. The addition of a strong acid is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess sulfuric acid and any unreacted carboxylic acid. Continue addition until the cessation of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). The ethyl ester product will preferentially partition into the organic phase.
-
Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 3-bromo-4-chloro-5-fluorobenzoate.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Fischer esterification workflow for the synthesis of Ethyl 3-bromo-4-chloro-5-fluorobenzoate.
Applications in Research and Development
Halogenated benzoates are valuable intermediates in organic synthesis, primarily due to their utility in cross-coupling reactions. The bromo and chloro substituents on the aromatic ring of Ethyl 3-bromo-4-chloro-5-fluorobenzoate can be selectively functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, making this compound a key building block for the synthesis of complex molecules.
Potential Applications:
-
Pharmaceuticals: The trifunctionalized benzene ring can serve as a scaffold for the synthesis of novel drug candidates. The fluorine atom, in particular, is often incorporated into drug molecules to enhance metabolic stability and binding affinity.
-
Agrochemicals: Many modern herbicides and pesticides contain halogenated aromatic moieties. This compound could be a precursor for the development of new agrochemicals.
-
Materials Science: Substituted benzoates can be used in the synthesis of liquid crystals and other advanced materials.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling Ethyl 3-bromo-4-chloro-5-fluorobenzoate and its precursors. The safety information for the related compound, 3-Bromo-5-chloro-2-fluorobenzoic acid, provides a good basis for the expected hazards.[3][4]
GHS Hazard Statements for a related compound (3-Bromo-5-chloro-2-fluorobenzoic acid):
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Logical Relationship Diagram for Safety
Caption: Logical flow from compound identification to appropriate safety measures.
Ethyl 3-bromo-4-chloro-5-fluorobenzoate is a valuable and versatile building block for synthetic organic chemistry. Its trifunctionalized aromatic ring allows for selective modifications, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. While data on this specific isomer is limited, this guide provides a comprehensive overview of its properties, a reliable synthesis protocol based on established chemical principles, and essential safety and handling information. As research in these fields continues to advance, the utility of such precisely functionalized intermediates will undoubtedly grow.
References
-
Chemsrc. Ethyl 3-bromo-5-fluorobenzoate | CAS#:353743-43-8. [Link]
-
CompTox Chemicals Dashboard. Ethyl 3-bromo-4-chloro-5-fluorobenzoate Properties. [Link]
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PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462. [Link]
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PubChem. Ethyl 3-bromo-5-(2-chloroethyl)benzoate | C11H12BrClO2 | CID 174536650. [Link]
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CompTox Chemicals Dashboard. Ethyl 3-bromo-4-chloro-5-fluorobenzoate - Cancer. [Link]
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ResearchGate. how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. [Link]
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Beilstein Journal of Organic Chemistry. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]
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CompTox Chemicals Dashboard. Ethyl 3-bromo-4-chloro-5-fluorobenzoate - Exposure: Exposure Predictions. [Link]
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Royal Society of Chemistry. Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. [Link]
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- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
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